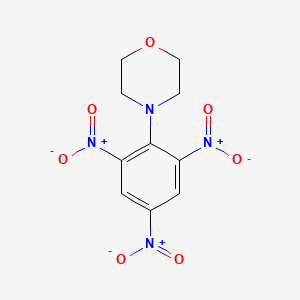
4-(2,4,6-Trinitrophenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4,6-Trinitrophenyl)morpholine, commonly known as TNM, is a chemical compound that has been used in scientific research for many years. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. TNM is a potent electrophile that can react with nucleophiles, making it useful in a variety of chemical reactions. In
作用机制
TNM is a potent electrophile that can react with nucleophiles, such as amino acids and proteins. TNM can form covalent bonds with these nucleophiles, leading to the modification of their structure and function. This mechanism of action has been used in the development of new drugs that target specific proteins and enzymes involved in disease processes.
生化和生理效应
TNM has been shown to have a variety of biochemical and physiological effects. TNM can modify the structure and function of proteins and enzymes, leading to changes in cellular processes. TNM has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter signaling. TNM has also been shown to induce oxidative stress, leading to cellular damage and apoptosis.
实验室实验的优点和局限性
TNM has several advantages for use in lab experiments. It is a potent electrophile that can react with nucleophiles, making it useful in a variety of chemical reactions. TNM is also relatively stable and can be stored for long periods of time. However, TNM has several limitations, including its toxicity and potential for cellular damage. Additionally, TNM can react with a variety of nucleophiles, making it difficult to control the specificity of its reactions.
未来方向
There are several future directions for research on TNM. One area of research is the development of new drugs that target specific proteins and enzymes involved in disease processes. TNM can be used as a starting point for the development of these drugs. Another area of research is the study of the biochemical and physiological effects of TNM. This can lead to a better understanding of the mechanisms of action of TNM and its potential uses in medicine. Finally, there is a need for further research on the synthesis and properties of TNM derivatives, which may have unique properties and applications in scientific research.
In conclusion, TNM is a versatile chemical compound that has been used in scientific research for many years. Its potent electrophilic properties make it useful in a variety of chemical reactions, and its ability to modify the structure and function of proteins and enzymes has led to its use in the development of new drugs. While TNM has several advantages for use in lab experiments, it also has limitations, including its toxicity and potential for cellular damage. Future research on TNM will likely focus on the development of new drugs, the study of its biochemical and physiological effects, and the synthesis and properties of TNM derivatives.
合成方法
TNM can be synthesized through the reaction of morpholine with trinitrobenzene in the presence of a catalyst such as sulfuric acid. This method has been used for many years and has been shown to be effective in producing high yields of TNM.
科学研究应用
TNM has been used in scientific research for various purposes, including the synthesis of other compounds, the study of chemical reactions, and the development of new drugs. TNM has been used as a reactant in the synthesis of various compounds, including heterocyclic compounds and amino acid derivatives. TNM has also been used to study chemical reactions, such as the reaction of TNM with nucleophiles. Additionally, TNM has been used in the development of new drugs, particularly in the field of cancer research.
属性
IUPAC Name |
4-(2,4,6-trinitrophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O7/c15-12(16)7-5-8(13(17)18)10(9(6-7)14(19)20)11-1-3-21-4-2-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZXPDQTMDRNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4,6-Trinitrophenyl)morpholine | |
CAS RN |
77379-03-4 |
Source


|
| Record name | 4-(2,4,6-TRINITROPHENYL)MORPHOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2628701.png)
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2628702.png)
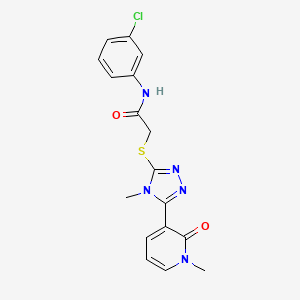
![N1-mesityl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2628704.png)

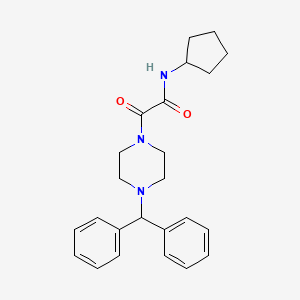
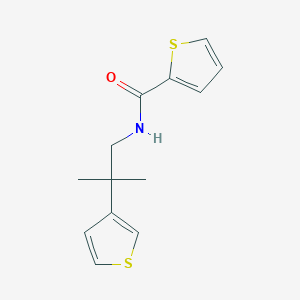
![2-[(4-Bromophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2628710.png)
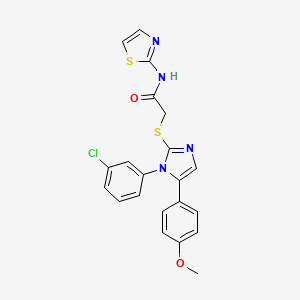

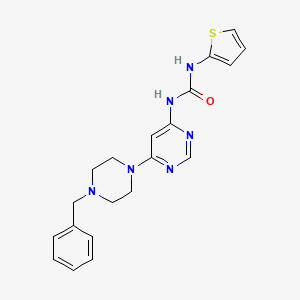
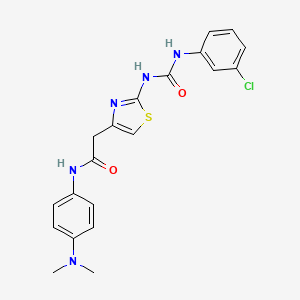
![1-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B2628720.png)
![2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide](/img/no-structure.png)